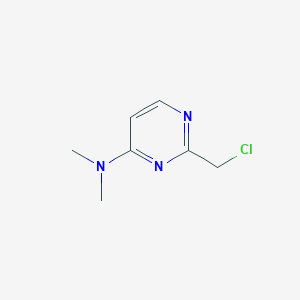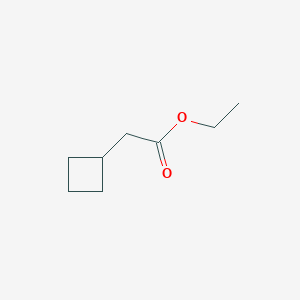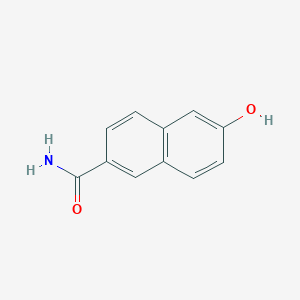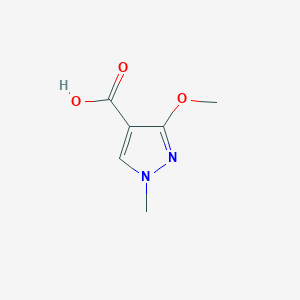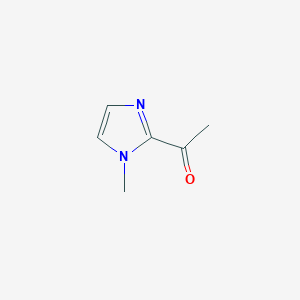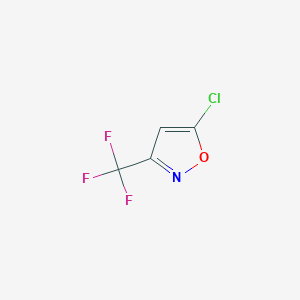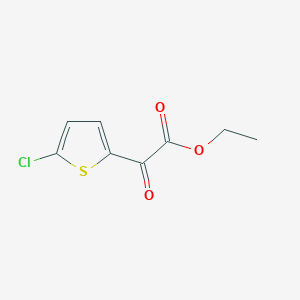
Ethyl 5-chlorothiophene-2-glyoxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-chlorothiophene-2-glyoxylate is a chemical compound with the molecular formula C8H7ClO3S . It has a molecular weight of 218.66 . It is an orange solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7ClO3S/c1-2-12-8 (11)7 (10)5-3-4-6 (9)13-5/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound is an orange solid . It has a molecular weight of 218.66 .Wissenschaftliche Forschungsanwendungen
Silver-Catalysed Multicomponent Reaction
A study described a silver-catalysed multicomponent reaction involving ethyl glyoxylate as a key component. This reaction affords polysubstituted proline derivatives through a domino process, demonstrating the utility of ethyl glyoxylate in synthesizing complex organic molecules (J. Mancebo‐Aracil et al., 2015).
Sulfonyl-Transfer Reagent
Ethyl glyoxylate N-tosylhydrazone serves as an excellent sulfonyl anion surrogate in base-catalyzed sulfa-Michael reactions. This highlights its role in synthesizing functionalized sulfones, offering a straightforward method for creating gamma-keto- and gamma-hydroxy sulfones (Maitane Fernández et al., 2014).
Enantioselective Friedel-Crafts Alkylation
Ethyl glyoxylate reacts with various thiophenes to produce chiral secondary alcohols via Friedel–Crafts alkylation reactions. This method showcases the potential of ethyl glyoxylate in asymmetric synthesis, yielding products with good enantioselectivities (Zhong Huang et al., 2011).
Strecker Approach to Thiazole Derivatives
A general approach using ethyl glyoxylate for synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates has been reported. This process involves a Strecker addition–cyclization reaction, illustrating the versatility of ethyl glyoxylate in heterocyclic chemistry (Ken Cheng et al., 2016).
Povarov Reaction
Ethyl glyoxylate derivatives have been utilized in the Povarov reaction, serving as precursors for cyclization with various dipolarophiles. This application underscores the compound's role in synthesizing complex naphthoquinoline structures under catalytic conditions (A. Tarantin et al., 2008).
Safety and Hazards
The safety data sheet for a related compound, 5-Chlorothiophene-2-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While specific future directions for Ethyl 5-chlorothiophene-2-glyoxylate are not mentioned in the search results, depolymerizable polymers, which include some glyoxylate derivatives, have been highlighted for their potential in triggerable delivery vehicles, recyclable and restructurable materials, disappearing or sacrificial composites, and lithographic resists .
Biochemische Analyse
Biochemical Properties
Ethyl 5-chlorothiophene-2-glyoxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to altered cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins or enzymes, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular processes and functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, such as the glyoxylate pathway. This interaction can influence metabolic flux and metabolite levels within the cell. The compound’s involvement in these pathways highlights its significance in regulating cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for the compound’s interaction with biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
ethyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c1-2-12-8(11)7(10)5-3-4-6(9)13-5/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPAEGDTYVIFCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(S1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560479 |
Source


|
| Record name | Ethyl (5-chlorothiophen-2-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34036-28-7 |
Source


|
| Record name | Ethyl (5-chlorothiophen-2-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)
acetic acid](/img/structure/B1316894.png)

